molecular formula C7H7N3 B13660348 5-Methyl-5H-pyrrolo[2,3-b]pyrazine

5-Methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13660348
M. Wt: 133.15 g/mol
InChI Key: FLNQDRROPYPVTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield pyrrolopyrazine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrazine scaffold .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-5H-pyrrolo[2,3-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown promise in biological and medicinal research due to its kinase inhibitory activity. It has been investigated for its potential use in developing anticancer drugs, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) .

Mechanism of Action

Properties

IUPAC Name

5-methylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-2-6-7(10)9-4-3-8-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQDRROPYPVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC=CN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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